REACTION_CXSMILES
|
[CH3:1][C:2]1([CH2:6][OH:7])[CH2:5][O:4][CH2:3]1.[C:8]1(C)[C:9]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1.N1C=CC=C[CH:20]=1>>[CH3:1][C:2]1([CH2:6][O:7][S:14]([C:9]2[CH:8]=[CH:13][C:12]([CH3:20])=[CH:11][CH:10]=2)(=[O:15])=[O:16])[CH2:5][O:4][CH2:3]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1(COC1)CO
|
Name
|
|
Quantity
|
54.3 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC1)COS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |